(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331685
InChI: InChI=1S/C20H20N2O3S/c1-4-25-16-10-7-14(11-17(16)24-3)12-18-19(23)22-20(26-18)21-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12-
SMILES:
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16331685

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H20N2O3S/c1-4-25-16-10-7-14(11-17(16)24-3)12-18-19(23)22-20(26-18)21-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12-
Standard InChI Key DCUJHCNIYYDPDZ-PDGQHHTCSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC

Introduction

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a complex organic compound belonging to the thiazole family, specifically classified as a thiazolone due to the presence of a carbonyl group adjacent to the nitrogen atom in the thiazole ring. This compound is notable for its unique structural features, including a benzylidene moiety linked to the thiazolone ring, and various substituents such as ethoxy, methoxy, and methylphenyl groups. These structural elements contribute to its potential biological activities and reactivity.

Synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include the reaction of thiazolones with substituted aromatic amines or aldehydes. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and yield. The synthesis process may vary depending on the desired purity and yield of the final product.

Characterization Techniques

Characterization of this compound is typically performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structure and purity.

Comparison with Similar Compounds

CompoundMolecular WeightFunctional GroupsBiological Activities
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-oneApproximately 385.5 g/molEthoxy, methoxy, methylphenylPotential antimicrobial, anti-inflammatory, anticancer
(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-oneApproximately 372.48 g/molEthoxy, methoxy, dimethylphenylKnown for antimicrobial, anti-inflammatory, anticancer activities
(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-oneApproximately 368.5 g/molEthoxy, methoxy, methylphenylDiverse biological activities, including apoptosis induction

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